8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
CAS No.: 946434-18-0
Cat. No.: VC2976745
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
* For research use only. Not for human or veterinary use.
![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride - 946434-18-0](/images/structure/VC2976745.png)
Specification
CAS No. | 946434-18-0 |
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Molecular Formula | C7H14ClNO |
Molecular Weight | 163.64 g/mol |
IUPAC Name | 8-azabicyclo[3.2.1]octan-6-ol;hydrochloride |
Standard InChI | InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H |
Standard InChI Key | JBKIAGJIMKQZEP-UHFFFAOYSA-N |
SMILES | C1CC2CC(C(C1)N2)O.Cl |
Canonical SMILES | C1CC2CC(C(C1)N2)O.Cl |
Introduction
Chemical Structure and Physical Properties
8-Azabicyclo[3.2.1]octan-6-ol hydrochloride belongs to the tropane alkaloid family, featuring a rigid bicyclic framework with a nitrogen atom at the 8-position and a hydroxyl group at the 6-position. The hydrochloride salt formation enhances its stability and solubility in aqueous solutions.
Molecular Characteristics
The compound has the following key characteristics:
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Molecular Formula: C₇H₁₃NO·HCl
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Molecular Weight: 163.65 g/mol
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Structure: Bicyclic framework with a nitrogen-containing bridge
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Functional Groups: Secondary amine (as hydrochloride salt) and hydroxyl group
Stereochemical Configuration
The stereochemistry of this compound is particularly important for its biological activity. The (1R,5S,6R) configuration represents the relative spatial arrangement of atoms within the molecule, contributing to its specific interaction with biological targets.
Physical Properties
Property | Value |
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Physical State | Crystalline solid |
Solubility | Highly soluble in water, methanol, and ethanol |
Melting Point | 215-218°C (decomposition) |
Stability | Stable under normal conditions, sensitive to oxidation |
pH (1% solution) | 4.5-5.5 |
Synthesis Methods
Synthetic Routes
The synthesis of 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride typically involves stereoselective construction of the azabicyclic framework followed by appropriate functional group modifications .
General Synthetic Procedure
A common synthetic pathway involves:
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Starting with a protected amine precursor
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Construction of the bicyclic framework through cyclization reactions
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Stereoselective introduction of the hydroxyl group at the 6-position
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Deprotection of the nitrogen atom
Alternative Synthesis Method
An alternative approach utilizes a tert-butyl carbamate protected intermediate as shown in this generalized scheme:
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Protection of the nitrogen with BOC (tert-butyloxycarbonyl)
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Introduction of the hydroxyl group through stereoselective reduction
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Deprotection with HCl in dioxane
As detailed in related patent literature, these compounds can be prepared through the reaction of appropriate amines with 2,5-dimethoxytetrahydrofuran and acetone dicarboxylic acid derivatives in buffered conditions .
Biological Activity and Mechanism of Action
Receptor Interactions
8-Azabicyclo[3.2.1]octan-6-ol hydrochloride and related compounds have shown significant interactions with various neurotransmitter systems. Research indicates potential activity at:
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Muscarinic acetylcholine receptors
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Serotonin receptors
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Dopamine receptors
Pharmacological Effects
Studies on compounds from this structural class have demonstrated several notable pharmacological properties:
Neuroactive Properties
The compound has been investigated for its effects on neurotransmission pathways, particularly in relation to mood and cognition. Its bicyclic structure allows for specific interactions with neuroreceptors that may modulate neurotransmitter release and activity.
Analgesic Activity
Experimental data indicates that this compound and its structural analogs may exhibit analgesic properties, making them relevant in pain management research. This activity is potentially mediated through interaction with opioid or related receptor systems.
Antimicrobial Properties
Preliminary studies suggest antimicrobial activity against several bacterial strains. The table below summarizes reported antimicrobial activity of similar compounds in this class:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 128 μg/mL |
Acinetobacter baumannii | 64 μg/mL |
This antimicrobial activity makes the compound potentially valuable in developing new treatments for multidrug-resistant infections.
Structure-Activity Relationships
Key Structural Features
The biological activity of 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is heavily influenced by several critical structural elements:
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The bicyclic framework provides conformational rigidity essential for binding to target receptors
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The nitrogen atom at the 8-position serves as a hydrogen bond acceptor
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The hydroxyl group at the 6-position functions as both a hydrogen bond donor and acceptor
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The specific stereochemistry determines the spatial orientation for receptor interaction
Comparison with Related Compounds
When compared to similar azabicyclic compounds, several structural differences impact biological activity:
Position of Functional Groups
The position of the hydroxyl group (3-position versus 6-position) significantly affects receptor selectivity. For example, 8-Azabicyclo[3.2.1]octan-3-ol compounds typically show different receptor binding profiles compared to the 6-ol derivatives .
Substituent Effects
Research Applications
Medicinal Chemistry
8-Azabicyclo[3.2.1]octan-6-ol hydrochloride serves as a valuable scaffold in medicinal chemistry for the development of compounds with specific pharmacological properties. Its rigid structure provides a well-defined spatial arrangement for introducing functional groups aimed at interacting with specific biological targets .
Drug Development
The compound and its derivatives have been explored in the development of potential therapeutic agents for several conditions:
Pain Management
Compounds with the 8-azabicyclo[3.2.1]octane scaffold have shown promise as analgesics, particularly those targeting NOP receptors. Related compounds have been investigated for their potential in treating both acute and chronic pain conditions .
Neurological Disorders
Research indicates potential applications in treating conditions such as:
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Anxiety disorders
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Depression
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Cognitive impairment
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Neurodegenerative diseases
These applications stem from the compound's ability to modulate various neurotransmitter systems involved in these conditions.
Antimicrobial Agents
The observed antimicrobial activity against drug-resistant strains suggests potential development as novel antibiotics, addressing the growing concern of antimicrobial resistance.
Chemical Building Block
In synthetic organic chemistry, 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride serves as a valuable intermediate for the preparation of more complex molecules with diverse biological activities .
Recent Research Findings
Pharmacokinetic Studies
Recent studies have investigated the pharmacokinetic properties of 8-azabicyclo[3.2.1]octane derivatives, revealing favorable profiles for several compounds within this structural class:
Parameter | Value | Notes |
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Oral Bioavailability | 42-68% | Dependent on specific substituents |
Half-life | 4.2-6.8 hours | Extended with certain modifications |
Protein Binding | 76-92% | Higher for lipophilic derivatives |
Volume of Distribution | 2.4-3.8 L/kg | Indicates good tissue distribution |
Blood-Brain Barrier Penetration | Moderate to high | Favorable for CNS applications |
Receptor Binding Studies
Future Perspectives and Challenges
Emerging Applications
The unique structural and pharmacological properties of 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride and related compounds suggest several promising future applications:
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Development of novel pain medications with reduced side effects
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Creation of targeted antimicrobial agents for resistant bacterial strains
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Design of neuropsychiatric medications with improved efficacy and safety profiles
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Exploration as chemical probes for studying neurobiological processes
Synthetic Challenges
Despite recent advances, several challenges remain in the synthesis of these compounds:
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Achieving high levels of stereoselectivity for specific isomers
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Developing scalable processes for industrial production
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Reducing the number of synthetic steps for more efficient preparation
Research Gaps
Current literature reveals several areas requiring further investigation:
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